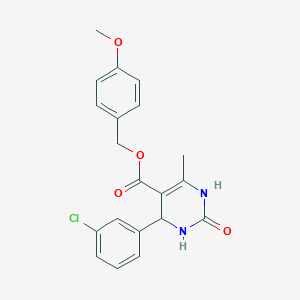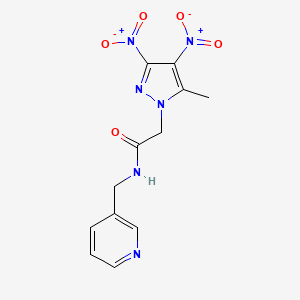
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMA, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PMA has been shown to inhibit the activity of protein kinase C (PKC) and to modulate the activity of various ion channels. These effects may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
PMA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) and to activate various signaling pathways. PMA has also been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. These effects may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
PMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, PMA also has some limitations. It is a highly reactive compound that can be difficult to handle and store. It is also toxic and must be handled with care.
Future Directions
There are several future directions for research on PMA. One area of interest is the development of PMA derivatives with improved properties and reduced toxicity. Another area of interest is the investigation of the potential use of PMA in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of PMA and its potential applications in various fields.
Synthesis Methods
The synthesis of PMA involves the reaction of 5-methyl-3,4-dinitro-1H-pyrazole with N-(3-pyridinylmethyl)acetamide. This reaction occurs in the presence of a catalyst and under controlled conditions. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
PMA has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, PMA has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PMA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O5/c1-8-11(17(20)21)12(18(22)23)15-16(8)7-10(19)14-6-9-3-2-4-13-5-9/h2-5H,6-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUGCXCJKWUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

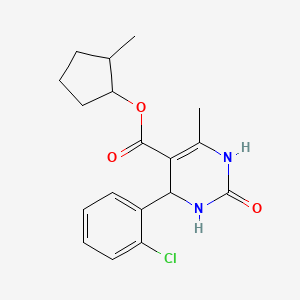
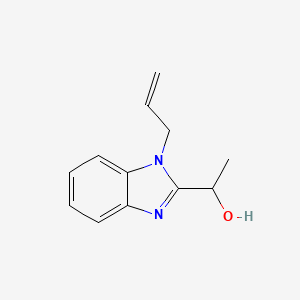
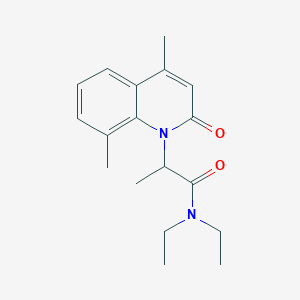
![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)
